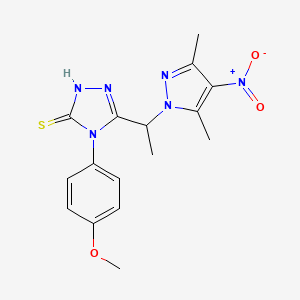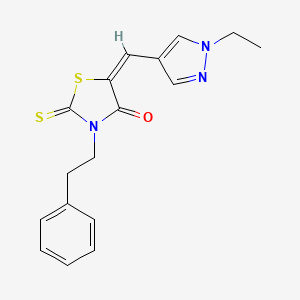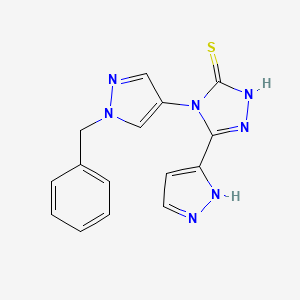![molecular formula C15H21N5O3S2 B14928909 (5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B14928909.png)
(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[4-(ETHYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is a complex organic compound that features a pyrazole ring, a thiazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[4-(ETHYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thiazole ring, and finally, the introduction of the piperazine moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors could also be considered to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[4-(ETHYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a thiazolidine derivative.
Scientific Research Applications
5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[4-(ETHYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[4-(ETHYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Z)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-[(1-SUBSTITUTED PHENYL-1H-1,2,3-TRIAZOL-4-YL)METHYL]THIAZOLIDINE-2,4-DIONE
- 3,5-BIS(3,4-DIAMINO-1,2,4-TRIAZOLE)-1H-PYRAZOLE
Uniqueness
5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[4-(ETHYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H21N5O3S2 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-(4-ethylsulfonylpiperazin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H21N5O3S2/c1-4-25(22,23)20-7-5-19(6-8-20)15-17-14(21)13(24-15)9-12-10-16-18(3)11(12)2/h9-10H,4-8H2,1-3H3/b13-9- |
InChI Key |
FPYWKZCIJBCQNO-LCYFTJDESA-N |
Isomeric SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC(=O)/C(=C/C3=C(N(N=C3)C)C)/S2 |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=C(N(N=C3)C)C)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chloro-4-fluorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B14928836.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-[(4-methylbenzyl)oxy]furan-2-carboxamide](/img/structure/B14928853.png)
![N-tert-butyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B14928854.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14928862.png)
![methyl 5-{[{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}(furan-2-ylmethyl)amino]methyl}furan-2-carboxylate](/img/structure/B14928870.png)

![N-(3-methoxypropyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B14928886.png)
![(5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14928894.png)
![ethyl (3E)-3-{2-[4-cyano-3-(methylsulfanyl)-1,2-thiazol-5-yl]hydrazinylidene}-4,4-difluorobutanoate](/img/structure/B14928895.png)
![Ethyl 4-carbamoyl-3-methyl-5-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}thiophene-2-carboxylate](/img/structure/B14928902.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14928915.png)


![7-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928924.png)
